N-{[4-chloro-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}furan-2-carboxamide
Description
1-[4-CHLORO-3-(5-METHYL-1,3-BENZOXAZOL-2-YL)PHENYL]-3-(FURAN-2-CARBONYL)THIOUREA is a complex organic compound that belongs to the class of benzoxazole derivatives. Benzoxazole is a bicyclic planar molecule that has been extensively used in various fields such as medicinal, pharmaceutical, and industrial areas due to its broad substrate scope and functionalization potential .
Properties
Molecular Formula |
C20H14ClN3O3S |
|---|---|
Molecular Weight |
411.9 g/mol |
IUPAC Name |
N-[[4-chloro-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl]furan-2-carboxamide |
InChI |
InChI=1S/C20H14ClN3O3S/c1-11-4-7-16-15(9-11)23-19(27-16)13-10-12(5-6-14(13)21)22-20(28)24-18(25)17-3-2-8-26-17/h2-10H,1H3,(H2,22,24,25,28) |
InChI Key |
IDEQBXXQBNLUQI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=N2)C3=C(C=CC(=C3)NC(=S)NC(=O)C4=CC=CO4)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoxazole derivatives, including 1-[4-CHLORO-3-(5-METHYL-1,3-BENZOXAZOL-2-YL)PHENYL]-3-(FURAN-2-CARBONYL)THIOUREA, typically involves the use of 2-aminophenol as a precursor. The reaction with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under various reaction conditions and catalysts such as nanocatalysts, metal catalysts, and ionic liquid catalysts has been reported . For example, the use of a magnetic solid acid nanocatalyst ([Fe3O4@SiO2@Am-PPC-SO3H][HSO4]) in water under reflux conditions for about 45 minutes can yield benzoxazole derivatives with significant efficiency .
Industrial Production Methods
Industrial production methods for benzoxazole derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1-[4-CHLORO-3-(5-METHYL-1,3-BENZOXAZOL-2-YL)PHENYL]-3-(FURAN-2-CARBONYL)THIOUREA undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, lithium aluminum hydride, and various halogens and nucleophiles. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the formation of substituted benzoxazole derivatives .
Scientific Research Applications
1-[4-CHLORO-3-(5-METHYL-1,3-BENZOXAZOL-2-YL)PHENYL]-3-(FURAN-2-CARBONYL)THIOUREA has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-[4-CHLORO-3-(5-METHYL-1,3-BENZOXAZOL-2-YL)PHENYL]-3-(FURAN-2-CARBONYL)THIOUREA involves its interaction with specific molecular targets and pathways. The compound’s benzoxazole moiety is known to interact with various enzymes and receptors, leading to its broad spectrum of biological activities. For example, it may inhibit the activity of certain enzymes involved in microbial growth or cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Benzoxazole: A simpler derivative with similar biological activities but less functionalization potential.
Indole Derivatives: Compounds with a similar heterocyclic structure and broad spectrum of biological activities, including antiviral, anti-inflammatory, and anticancer effects.
Uniqueness
1-[4-CHLORO-3-(5-METHYL-1,3-BENZOXAZOL-2-YL)PHENYL]-3-(FURAN-2-CARBONYL)THIOUREA stands out due to its unique combination of a benzoxazole moiety with a furan-2-carbonyl and thiourea group, providing enhanced biological activities and functionalization potential compared to simpler benzoxazole or indole derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
